(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its potential pharmacological properties and applications in synthetic chemistry. The compound is classified as an azaspiro compound, which refers to a class of compounds featuring a spiro junction involving nitrogen.
The synthesis of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol typically involves multi-step organic reactions. One common method includes:
The synthesis may utilize various reagents and conditions, including:
Industrial production may involve large-scale synthesis techniques, utilizing high-pressure reactors and continuous monitoring to maximize yield and purity .
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol has a molecular formula of with a molecular weight of 141.21 g/mol. The structure features a spiro junction between two carbon rings and includes a nitrogen atom as part of the bicyclic framework.
Property | Value |
---|---|
Molecular Formula | C8H15NO |
Molecular Weight | 141.21 g/mol |
IUPAC Name | (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol |
InChI | InChI=1S/C8H15NO/c1-9-6-8(2-3-8)4-7(9)5-10/h7,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key | AEFGSFLYIOWDSY-ZETCQYMHSA-N |
Isomeric SMILES | CN1CC2(CC2)C[C@H]1CO |
Canonical SMILES | CN1CC2(CC2)CC1CO |
These structural data highlight the compound's unique features that contribute to its chemical behavior and potential applications .
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reagents and conditions employed during the reactions .
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol is typically characterized by:
The compound exhibits reactivity typical of alcohols and nitrogen-containing heterocycles, allowing it to participate in various chemical transformations relevant to synthetic applications.
Relevant data include:
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol has several applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8